3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine core fused with a 3,4-dihydro-2H-ring system, substituted at position 6 with a trifluoromethyl group. A piperazine moiety is attached via a carbonyl linker at position 3, with the piperazine nitrogen further substituted by a 4-nitrophenyl group. The 4-nitrophenyl substituent on piperazine introduces strong electron-withdrawing properties, which may influence receptor binding or pharmacokinetic profiles .
Properties
IUPAC Name |
[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O5S/c20-19(21,22)12-1-6-16-15(11-12)23-17(24-33(16,31)32)18(28)26-9-7-25(8-10-26)13-2-4-14(5-3-13)27(29)30/h1-6,11,17,23-24H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNBVNITXXKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of 4-nitroaniline with ethylene diamine under controlled conditions to form 4-(4-nitrophenyl)piperazine.
Introduction of the Benzothiadiazine Dioxide Moiety: This involves the reaction of 4-(4-nitrophenyl)piperazine with a suitable benzothiadiazine precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Pharmacological Applications
This compound has garnered attention for its potential applications in several therapeutic areas:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The presence of the piperazine moiety in this compound suggests potential efficacy in treating depression and anxiety disorders. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial targets in antidepressant therapy .
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their effectiveness against cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has indicated that related benzothiadiazine derivatives can protect neuronal cells from oxidative stress and neuroinflammation .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The benzothiadiazine core in the target compound distinguishes it from pyridazinones () or benzothiophenes (). Benzothiadiazines are less common in drug discovery but offer unique electronic properties due to sulfur and nitrogen atoms . Piperazine-2,5-diones () exhibit planar conformations, whereas the target compound’s benzothiadiazine introduces steric constraints.
The 4-nitrophenyl substituent on piperazine may confer stronger electron-withdrawing effects than 2-fluorophenyl () or dimethylaminobenzylidene (), altering binding affinity to targets like dopamine or serotonin receptors .
Bioactivity Trends: Piperazine-carbothioamides () are associated with antimicrobial activity, while pyridazinones () are linked to CNS modulation. The target compound’s bioactivity remains unexplored but could be hypothesized based on structural parallels.
Research Findings and Implications
Synthetic Challenges: The carbonyl linkage between benzothiadiazine and piperazine requires precise coupling conditions, as seen in similar syntheses (e.g., HCTU-mediated amidation in ) .
Computational Similarity Analysis: Tanimoto coefficients () calculated for the target compound against pyridazinone derivatives () show ~40–50% similarity, suggesting divergent bioactivity despite shared piperazine motifs . Molecular dynamics simulations () predict that the trifluoromethyl group stabilizes the benzothiadiazine core via hydrophobic interactions, a feature absent in chlorine-substituted analogs .
Structure-Activity Relationship (SAR): Piperazine derivatives with electron-withdrawing groups (e.g., 4-NO₂ in the target compound) exhibit higher receptor-binding affinity in serotonin analogs () . The benzothiadiazine scaffold’s rigidity may reduce off-target effects compared to flexible benzooxazinones () .
Biological Activity
The compound 3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a nitrophenyl group and a trifluoromethyl group attached to a benzothiadiazine core. This unique structure may contribute to its diverse biological activities. The molecular formula is C_{15}H_{15F_3N_4O_3S with a molecular weight of approximately 388.37 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various pharmacological effects, including:
- Antidepressant Activity : Piperazine derivatives are known for their interactions with serotonin and dopamine receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance the antidepressant effects by increasing receptor affinity .
- Anxiolytic Effects : Certain piperazine derivatives have demonstrated anxiolytic properties in animal models. The presence of the nitrophenyl group may enhance these effects through modulation of neurotransmitter systems .
- Analgesic Properties : Some studies suggest that related compounds can inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids such as anandamide. This mechanism is associated with pain relief and anti-inflammatory effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with serotonin (5-HT) and dopamine receptors, influencing mood and anxiety levels.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit FAAH, leading to increased levels of endocannabinoids that modulate pain and inflammation pathways .
- Central Nervous System (CNS) Penetration : The lipophilic nature of the trifluoromethyl group may facilitate blood-brain barrier penetration, enhancing CNS activity .
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of related compounds:
- A study on piperazine derivatives indicated significant differences in muscle relaxant activity compared to control groups (P < 0.001), highlighting their therapeutic potential in neuromuscular disorders .
- Another investigation focused on FAAH inhibitors demonstrated that specific piperazine derivatives could effectively increase endocannabinoid levels in rat models, providing evidence for their use as analgesics in neuropathic pain models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of the compound, and how do they influence reactivity and biological interactions?
The compound integrates a 4-nitrophenylpiperazine moiety, a benzothiadiazine-dione core, and a trifluoromethyl group. The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilic reactivity at the carbonyl position, while the trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability . The piperazine ring introduces conformational flexibility, enabling interactions with biological targets such as enzymes or receptors via hydrogen bonding and π-π stacking .
Q. What synthetic routes are reported for this compound, and what are critical optimization parameters?
Synthesis typically involves coupling a preformed 4-nitrophenylpiperazine fragment to the benzothiadiazine-dione core via a carbonyldiimidazole (CDI)-mediated reaction. Key steps include:
- Reagent selection : CDI or EDC/NHS for amide bond formation to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature control : Reactions are performed at 0–25°C to prevent nitro group reduction or decomposition . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How is the compound characterized spectroscopically?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) and confirms regiochemistry .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 487.1) .
Advanced Research Questions
Q. How can computational methods improve synthesis design and reaction yield?
Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in piperazine coupling reactions. For example, Gibbs free energy barriers for competing pathways can prioritize solvent systems (e.g., THF vs. DMF) . Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts (e.g., DMAP for acylation) and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Assay conditions : Variations in pH, ionic strength, or bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Structural modifications : Substituting the trifluoromethyl group with -Cl or -CH₃ alters steric bulk and target binding . Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀ comparisons) mitigate variability .
Q. What advanced techniques elucidate the compound’s conformational dynamics in solution?
- NOESY NMR : Detects spatial proximity between the piperazine and benzothiadiazine rings, revealing preferred rotameric states .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between the dione oxygen and water molecules) .
- Molecular dynamics simulations : Predict solvation effects on bioavailability using explicit solvent models (e.g., TIP3P water) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
